Boc-NH-PEG2-CH2COOH

Description

Propriétés

IUPAC Name |

2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO6/c1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBVJVWVXRNDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-NH-PEG2-CH2COOH: Structure, Properties, and Applications

This technical guide provides an in-depth analysis of the heterobifunctional linker, Boc-NH-PEG2-CH2COOH. It is designed for researchers, scientists, and professionals in the fields of drug development, chemical biology, and materials science. This document details the molecule's structure, physicochemical properties, and its significant applications, particularly in bioconjugation and the development of therapeutic molecules like PROTACs and antibody-drug conjugates (ADCs).

Core Structure and Functional Components

This compound, also known by its systematic name 8-tert-butyloxycarbonylamino-3,6-dioxaoctanoic acid, is a valuable crosslinking reagent.[1][2] Its structure is composed of three key functional units:

-

Boc (tert-butyloxycarbonyl) Protecting Group: This is a standard, acid-labile protecting group for the primary amine. It allows for selective reactions at the other end of the molecule. The Boc group can be readily removed under mild acidic conditions to expose the reactive primary amine.[3]

-

PEG2 (diethylene glycol) Linker: The central part of the molecule consists of a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer with two repeating ethylene (B1197577) glycol units (-CH2CH2O-).[4] This PEG linker imparts hydrophilicity, which enhances the solubility of the molecule and its conjugates in aqueous biological environments.[1][5]

-

Terminal Carboxylic Acid (-CH2COOH): This functional group is located at the opposite end of the Boc-protected amine. The carboxylic acid can be activated using standard coupling reagents (e.g., EDC, HATU) to form a stable amide bond with primary amine groups on other molecules, such as proteins, peptides, or drug compounds.[3]

The combination of these three components makes this compound a versatile heterobifunctional linker, enabling the sequential and controlled conjugation of different molecules.

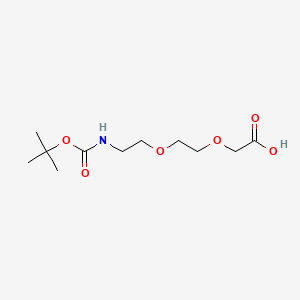

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 108466-89-3 | [1][2][5][6] |

| Molecular Formula | C₁₁H₂₁NO₆ | [1][2][6] |

| Molecular Weight | 263.29 g/mol | [2][6] |

| Purity | ≥95% to ≥97% | [1][6] |

| Appearance | Viscous Liquid | [7] |

| Storage Conditions | Store at -5°C or -20°C, keep dry and avoid sunlight. For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month). | [1][8] |

Applications in Research and Drug Development

This compound is a critical tool in modern biomedical research and pharmaceutical development. Its applications include:

-

PROTAC® Development: This molecule is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][8][9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The PEG linker in this compound provides the necessary spacing and solubility for the two ligands of the PROTAC to function effectively.

-

Antibody-Drug Conjugates (ADCs): It can be incorporated into ADCs, which are targeted cancer therapies.[1][5] The linker connects a cytotoxic drug to a monoclonal antibody, which then directs the drug to cancer cells.

-

Peptide Synthesis and Modification: It serves as a spacer to improve the solubility and pharmacokinetic properties of peptides.[1][3][10]

-

Bioconjugation: This linker is widely used for the covalent attachment of molecules to proteins, surfaces, or nanoparticles for various applications in diagnostics and drug delivery.[1][5][11]

-

Semaglutide Synthesis: It is also used as an intermediate in the synthesis of Semaglutide, a medication used for the treatment of type 2 diabetes.[1]

Experimental Protocol: Amide Coupling Reaction

The following is a general protocol for the conjugation of this compound to a primary amine-containing molecule (e.g., a peptide or protein) using EDC/NHS chemistry.

Workflow for Amide Coupling:

Caption: Amide Coupling Experimental Workflow.

Materials:

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing molecule (e.g., peptide, protein)

-

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or MES buffer pH 6.0

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO) if necessary, and then dilute into the reaction buffer.

-

Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

-

-

Conjugation to the Amine:

-

Add the amine-containing molecule to the activated this compound solution. The molar ratio will depend on the specific molecules being conjugated but a 10 to 20-fold molar excess of the linker is common.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C, with gentle stirring.

-

-

Quenching the Reaction:

-

(Optional) Quench any unreacted NHS-ester by adding a small amount of a quenching solution like hydroxylamine (B1172632) or Tris buffer.

-

-

Purification:

-

Purify the resulting conjugate from excess reagents and unconjugated molecules using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using techniques like mass spectrometry (MS) and HPLC.

-

This protocol provides a general framework. The optimal reaction conditions, such as buffer composition, pH, and reagent concentrations, should be determined empirically for each specific application.

References

- 1. This compound,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]

- 4. chempep.com [chempep.com]

- 5. This compound | 108466-89-3 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. purepeg.com [purepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 11. purepeg.com [purepeg.com]

An In-Depth Technical Guide to Boc-NH-PEG2-CH2COOH: Properties, Specifications, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Boc-NH-PEG2-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and peptide synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and pharmaceutical development.

Core Chemical Properties and Specifications

This compound, also known by its systematic name 8-(tert-butoxycarbonylamino)-3,6-dioxaoctanoic acid, is a versatile chemical tool featuring a Boc-protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This structure imparts both hydrophilicity and reactive handles for a variety of chemical modifications.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | References |

| Molecular Formula | C11H21NO6 | [2] |

| Molecular Weight | 263.29 g/mol | [2] |

| CAS Number | 108466-89-3 | [2] |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥95% | [2] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | |

| Storage Conditions | Recommended storage at -20°C for long-term stability. | [1] |

Structural and Chemical Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

| Identifier | Value | References |

| SMILES Code | CC(C)(C)OC(=O)NCCOCCOCC(=O)O | |

| InChI Key | OMBVJVWVXRNDSL-UHFFFAOYSA-N | |

| Synonyms | Boc-AEEA-OH, t-Boc-N-amido-PEG2-acetic acid | [2] |

Key Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable linker in several advanced research areas. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Proteolysis-Targeting Chimeras (PROTACs)

This compound is frequently employed as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this linker can be utilized in the construction of ADCs.[2] The carboxylic acid end can be activated to react with amino groups on a cytotoxic drug, while the Boc-protected amine, after deprotection, can be conjugated to an antibody.

Peptide Synthesis and Modification

This compound serves as a hydrophilic spacer in solid-phase peptide synthesis (SPPS).[3] Its incorporation into a peptide sequence can improve solubility and modify the pharmacokinetic profile of the final peptide therapeutic. It is notably used as a side chain for the GLP-1 receptor agonist, Semaglutide (B3030467).[2][4][5][6]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

General Workflow for Bioconjugation

The versatility of this compound allows for a modular approach to bioconjugation. The general workflow involves sequential deprotection and coupling steps to link two different molecules.

Caption: General bioconjugation workflow.

Protocol for Peptide Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the steps for incorporating this compound into a peptide sequence on a solid support using Boc chemistry.

Materials:

-

Boc-protected amino acid-loaded resin

-

This compound

-

Deprotection solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization solution: Diisopropylethylamine (DIPEA) in DCM

-

Coupling reagents: e.g., HBTU, HATU, or DIC/HOBt

-

Solvents: N,N-Dimethylformamide (DMF), DCM

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with the deprotection solution (e.g., 25-50% TFA in DCM) for 1-2 minutes, then for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Neutralization:

-

Treat the resin with the neutralization solution (e.g., 5-10% DIPEA in DCM or DMF) to neutralize the protonated amine.

-

Wash the resin with DMF.

-

-

Coupling of this compound:

-

Dissolve this compound (1.5-3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 1.5-3 equivalents) in DMF.

-

Add DIPEA (3-6 equivalents) to the solution.

-

Add the activation mixture to the resin and shake at room temperature for 1-2 hours, or until a negative Kaiser test is observed.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps with the subsequent Boc-protected amino acids to continue building the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Caption: Solid-phase peptide synthesis workflow.

Conceptual Protocol for PROTAC Synthesis

This protocol provides a conceptual framework for synthesizing a PROTAC using this compound as the linker.

Materials:

-

Ligand for the target protein with a reactive handle (e.g., -NH2)

-

Ligand for the E3 ligase with a reactive handle (e.g., -COOH)

-

This compound

-

Coupling reagents (e.g., HATU, EDC/NHS)

-

Deprotection reagent (e.g., TFA)

-

Solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, RP-HPLC system)

Procedure:

-

Coupling of the First Ligand:

-

Activate the carboxylic acid of this compound using a suitable coupling agent (e.g., EDC/NHS).

-

React the activated linker with the amine-functionalized ligand for the target protein.

-

Purify the resulting Boc-protected intermediate by column chromatography.

-

-

Boc Deprotection:

-

Remove the Boc protecting group from the intermediate using TFA in DCM.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Coupling of the Second Ligand:

-

Activate the carboxylic acid of the E3 ligase ligand.

-

React the deprotected intermediate with the activated E3 ligase ligand.

-

-

Final Purification:

-

Purify the final PROTAC molecule using RP-HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the PROTAC using NMR, mass spectrometry, and analytical RP-HPLC.

-

Caption: PROTAC synthesis conceptual workflow.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and development. Its well-defined structure, coupled with the beneficial properties of the PEG spacer, makes it an ideal choice for the synthesis of complex biomolecules such as PROTACs, ADCs, and modified peptides. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this important chemical tool in a variety of research settings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 3. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 4. 134979-01-4, CH2COOH-PEG2-NH2.HCl, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 5. labinsights.nl [labinsights.nl]

- 6. CN114685645B - A synthetic method of semaglutide - Google Patents [patents.google.com]

Solubility Profile of Boc-NH-PEG2-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-8-Amino-3,6-dioxaoctanoic acid (Boc-NH-PEG2-CH2COOH), a bifunctional linker commonly employed in bioconjugation, proteomics, and drug delivery systems such as the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction setup, purification, and formulation.

Introduction to this compound

This compound is a heterobifunctional molecule featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal carboxylic acid, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This structure imparts an amphiphilic character, with the hydrophobic Boc group and the hydrophilic PEG chain and carboxylic acid influencing its solubility in various media. The hydrophilic PEG linker is known to enhance solubility in aqueous solutions and other biological applications.[1][2]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 108466-89-3 | [1] |

| Molecular Formula | C₁₁H₂₁NO₆ | [2] |

| Molecular Weight | 263.29 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Topological Polar Surface Area (TPSA) | 94.1 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

Inferred Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, a qualitative and inferred solubility profile can be constructed based on its structural components and data from suppliers and analogous compounds. The presence of the polar carboxylic acid and the PEG chain suggests good solubility in polar solvents, while the hydrophobic Boc group may enhance solubility in less polar organic solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble (≥ 100 mg/mL) | Supplier data indicates high solubility.[5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Boc-protected amino acids and PEGs generally show good solubility in DMF.[6][7] |

| Dichloromethane (DCM) | Chlorinated | Soluble | Boc-protected amino acids and PEGs are typically soluble in DCM.[6][7] |

| Methanol (B129727) (MeOH) | Polar Protic | Soluble | The polar nature of methanol should effectively solvate the molecule. |

| Ethanol (B145695) (EtOH) | Polar Protic | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Expected to be a suitable solvent based on its polarity. |

| Water | Polar Protic | Soluble | The hydrophilic PEG chain and carboxylic acid enhance aqueous solubility.[1][2] |

| Ethyl Acetate (EtOAc) | Moderately Polar | Moderately Soluble | The Boc group may contribute to solubility, but the polar groups might limit it. |

| Toluene | Non-polar | Sparingly Soluble to Insoluble | PEGs generally have lower solubility in toluene.[6][7] |

| Hexanes/Heptane | Non-polar | Insoluble | The high polarity of the molecule makes it unlikely to dissolve in non-polar alkanes. |

| Diethyl Ether | Non-polar | Sparingly Soluble to Insoluble | PEGs are generally not soluble in ether.[6][7] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] The following protocol provides a detailed methodology for determining the solubility of this compound in various solvents.

Materials and Equipment:

-

This compound

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare a separate vial for each solvent to be tested.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the supernatant into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution by HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Logical Pathway for Solubility Prediction

Caption: Factors influencing the predicted solubility of this compound in different solvent types.

References

- 1. This compound | 108466-89-3 [chemicalbook.com]

- 2. This compound,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Core Mechanism of Action of Boc-NH-PEG2-CH2COOH as a Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG2-CH2COOH is a heterobifunctional linker integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the sequential and controlled conjugation of molecules. This guide elucidates the core mechanism of action of this compound, detailing its chemical properties, reactivity, and applications in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Through a comprehensive review of available data, this document provides structured data tables, detailed experimental protocols, and visualizations to support researchers in leveraging this linker for novel therapeutic and diagnostic development.

Introduction: The Architectural Advantage of this compound

The strategic design of linker molecules is paramount in the development of complex biomolecular constructs. This compound has emerged as a critical tool in this field due to its precisely defined functional groups. The molecule consists of three key components that dictate its mechanism of action:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine. This allows for the selective reaction of the other end of the linker. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive amine for subsequent conjugation.[1]

-

PEG2 Spacer: The two-unit polyethylene glycol (PEG) spacer is a hydrophilic chain that imparts favorable physicochemical properties to the linker and the resulting conjugate. The PEG moiety enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final molecule by increasing its hydrodynamic radius.[2][3] The discrete length of the PEG2 spacer ensures uniformity in the final conjugate, a critical aspect for therapeutic applications.

-

Terminal Carboxylic Acid: The carboxylic acid group provides a reactive handle for conjugation to amine-containing molecules, such as the lysine (B10760008) residues on an antibody or an amine-functionalized payload. This reaction is typically facilitated by activating agents to form a stable amide bond.[4]

This trifecta of functional components enables a highly controlled, stepwise approach to bioconjugation, making it a linker of choice in the synthesis of sophisticated molecules like the dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, Tirzepatide.[5][6]

Core Mechanism of Action: A Two-Step Conjugation Process

The utility of this compound as a linker is rooted in its ability to facilitate a sequential two-step conjugation process. This allows for the precise assembly of different molecular entities.

Step 1: Carboxylic Acid Activation and Amide Bond Formation

The initial conjugation step involves the activation of the terminal carboxylic acid. This is typically achieved using carbodiimide (B86325) chemistry, often in the presence of an activating agent such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to form an active ester. This activated ester then readily reacts with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug) to form a stable amide bond.

Step 2: Boc Deprotection and Second Amide Bond Formation

Once the first molecule is conjugated via the carboxylic acid, the Boc protecting group on the other end of the linker is removed. This is typically accomplished by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). The deprotection exposes the primary amine, which is then available for a second conjugation reaction, again typically through the formation of an amide bond with a carboxyl-containing molecule.

This sequential approach prevents unwanted side reactions and ensures the specific and directional assembly of the final conjugate.

Data Presentation: Physicochemical and Performance Metrics

The selection of a linker is a critical decision in drug development, with significant implications for the stability, efficacy, and pharmacokinetic profile of the final conjugate. While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize the known properties of this linker and the impact of PEG length on antibody-drug conjugates (ADCs), providing a framework for comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁NO₆ | [7] |

| Molecular Weight | 263.29 g/mol | [7] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) and has enhanced aqueous solubility due to the PEG spacer. | [2][3] |

| Purity (Typical) | ≥95% | [7] |

| Storage Conditions | -20°C, protected from light and moisture. | [8] |

Table 1: Physicochemical Properties of this compound

| Linker PEG Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Plasma Half-life (t1/2) | Reference(s) |

| PEG2 | Lower (more potent) | Moderate | Shorter | [9] |

| PEG4 | ↓ | ↑ | ↑ | [9] |

| PEG8 | ↓↓ | ↑↑ | ↑↑ | [9] |

| PEG12 | ↓↓↓ | ↑↑↑ | ↑↑↑ | [9] |

| PEG24 | ↓↓↓↓ | ↑↑↑ | ↑↑↑ | [9] |

Table 2: Comparative Impact of PEG Linker Length on ADC Performance (Qualitative Trend Summary) Note: This table represents a qualitative summary of trends observed in preclinical studies. Absolute values are highly dependent on the specific antibody, payload, and tumor model used.

Experimental Protocols

The following protocols provide a generalized framework for the use of this compound in bioconjugation. Specific reaction conditions may require optimization based on the properties of the molecules being conjugated.

Protocol 1: Activation of Carboxylic Acid and First Amide Bond Formation

Materials:

-

This compound

-

Amine-containing molecule (Molecule A)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

-

Add EDC (1.1 eq) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

-

In a separate flask, dissolve Molecule A (1.0 eq) in anhydrous DMF.

-

Add the activated this compound solution to the solution of Molecule A.

-

Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, HPLC).

-

Upon completion, purify the conjugate by preparative HPLC or other suitable chromatographic techniques.

Protocol 2: Boc Deprotection

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (B28343) (for co-evaporation)

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with toluene (3x) to ensure complete removal of residual TFA.

-

The resulting TFA salt of the deprotected amine can often be used directly in the next step or neutralized with a non-nucleophilic base.

Protocol 3: Second Amide Bond Formation

Materials:

-

Deprotected amine conjugate from Protocol 2

-

Carboxyl-containing molecule (Molecule B)

-

EDC and NHS (or other suitable coupling reagents)

-

Anhydrous DMF

-

DIPEA

Procedure:

-

Activate the carboxylic acid of Molecule B using the procedure described in Protocol 1, Step 1.

-

Dissolve the deprotected amine conjugate in anhydrous DMF.

-

Add the activated Molecule B solution to the amine conjugate solution.

-

Add DIPEA (2.0 eq) and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Purify the final bioconjugate using preparative HPLC or size-exclusion chromatography.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical step in this process. The linker, for which this compound can be a component, plays a crucial role in facilitating the optimal orientation of the proteins in the ternary complex.

References

- 1. granatensis.ugr.es [granatensis.ugr.es]

- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tdcommons.org [tdcommons.org]

- 6. CN115651075B - Synthesis method of Tirzepatide - Google Patents [patents.google.com]

- 7. This compound,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

The Versatility of Boc-NH-PEG2-CH2COOH: A Technical Guide for Medical Research Applications

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Boc-NH-PEG2-CH2COOH, has emerged as a critical tool in modern medical research, particularly in the rational design of sophisticated therapeutic agents. Its unique architecture, featuring a tert-butyloxycarbonyl (Boc)-protected amine, a terminal carboxylic acid, and a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the precise construction of complex biomolecular conjugates. This technical guide provides an in-depth overview of the core applications of this compound, focusing on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), complete with experimental protocols and logical diagrams to facilitate its integration into research and development workflows.

Core Applications in Medical Research

This compound serves as a fundamental building block in several areas of medical research, including:

-

PROTACs: In the field of targeted protein degradation, this linker is instrumental in connecting a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand.[1][2][3] The PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[4]

-

Antibody-Drug Conjugates (ADCs): This linker is employed to conjugate highly potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[5][6] The hydrophilic nature of the PEG linker can improve the pharmacokinetic properties of the ADC.[]

-

Drug Delivery and Nanotechnology: The linker's properties are beneficial for developing targeted drug delivery systems and functionalizing nanoparticles for biomedical applications.[8]

-

Peptide Synthesis and Bioconjugation: It is also utilized in peptide synthesis and for the general bioconjugation of molecules where a hydrophilic spacer is desired.[1][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key quantitative data for this linker.

| Property | Value | Reference |

| Molecular Formula | C11H21NO6 | [9] |

| Molecular Weight | 263.29 g/mol | [9][10] |

| Appearance | Colorless to light yellow liquid | [9] |

| CAS Number | 108466-89-3 | [9] |

| Purity (LCMS) | ≥95% - 99.87% | [8][9] |

| Topological Polar Surface Area (TPSA) | 94.1 Ų | [10] |

| Number of Rotatable Bonds | 11 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Storage Conditions (Pure Form) | -20°C (up to 3 years), 4°C (up to 2 years) | [9] |

| Storage Conditions (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [3][9] |

Experimental Protocols

The utility of this compound lies in the sequential and controlled reactivity of its terminal functional groups. The following protocols outline the fundamental steps for its use in bioconjugation.

Protocol 1: Boc Group Deprotection

This procedure removes the Boc protecting group from the amine terminus, making it available for subsequent coupling reactions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the deprotected linker (NH2-PEG2-CH2COOH).

Protocol 2: Amide Bond Formation (Carboxylic Acid Activation)

This protocol describes the coupling of the carboxylic acid terminus of the linker to a primary amine-containing molecule (e.g., a protein ligand or an antibody).

Materials:

-

This compound

-

Amine-containing molecule

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

-

Dissolve this compound in anhydrous DMF or DCM.

-

Add 1.1 equivalents of NHS or HOBt and 1.1 equivalents of DCC or EDC to activate the carboxylic acid.

-

Stir the mixture at room temperature for 30-60 minutes to form the active ester.

-

In a separate flask, dissolve the amine-containing molecule in anhydrous DMF or DCM. If the amine is in a salt form, add 1-2 equivalents of DIPEA to neutralize it.

-

Add the activated linker solution to the amine solution.

-

Stir the reaction mixture at room temperature for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter to remove the urea (B33335) byproduct (if DCC or EDC was used).

-

Purify the resulting conjugate using appropriate chromatographic techniques (e.g., silica (B1680970) gel chromatography or preparative HPLC).

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the application of this compound in PROTAC and ADC synthesis.

Signaling Pathways and Logical Relationships

While this compound is a synthetic tool and not a direct modulator of signaling pathways, it is a critical component of molecules that do interact with these pathways. For instance, a PROTAC synthesized with this linker will facilitate the degradation of a target protein, thereby inhibiting the downstream signaling cascade that the protein mediates.

References

- 1. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 2. escopharma.com [escopharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. This compound,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethoxy)ethoxy]acetic acid | C11H21NO6 | CID 2755940 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of the PEG2 Spacer in Boc-NH-PEG2-CH2COOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical functions of the short-chain polyethylene (B3416737) glycol (PEG) spacer within the heterobifunctional linker, Boc-NH-PEG2-CH2COOH. This molecule is a cornerstone in modern bioconjugation, serving as a fundamental building block in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). A thorough understanding of the distinct roles of each component of this linker—the Boc-protected amine, the terminal carboxylic acid, and particularly the PEG2 spacer—is paramount for the rational design and optimization of targeted therapeutics and research tools.

Core Physicochemical Properties

The physicochemical characteristics of this compound are pivotal to its utility in bioconjugation strategies. The inclusion of the di-ethylene glycol (PEG2) spacer imparts a unique balance of properties that significantly influence the behavior of the resulting conjugates in biological systems.[1]

| Property | Value | Significance in Application |

| Molecular Weight | 263.29 g/mol [2] | A low molecular weight ensures minimal steric hindrance during conjugation reactions and contributes minimally to the overall size of the final bioconjugate. |

| Formula | C11H21NO6[2] | Provides the elemental composition of the molecule. |

| Appearance | Colorless to light yellow liquid[2] | Indicates the physical state of the pure compound at room temperature. |

| Solubility | High in aqueous media[3] | The hydrophilic PEG spacer enhances water solubility, which is crucial for bioconjugation reactions often performed in aqueous buffers.[4] |

| Topological Polar Surface Area (TPSA) | 63.45 Ų[5] | This value suggests a degree of polarity that can influence cell permeability and interactions with biological membranes. |

| Storage Conditions | -20°C for long-term storage[2] | Essential for maintaining the chemical integrity of the linker over time. |

The Multifaceted Role of the PEG2 Spacer

The di-ethylene glycol spacer is not merely a passive connector; it is a critical determinant of the physicochemical and biological properties of the entire conjugate. Its primary roles include enhancing solubility, providing spatial separation and flexibility, and influencing pharmacokinetic profiles.

Enhancing Solubility and Reducing Aggregation

A frequent challenge in the development of bioconjugates, such as ADCs and PROTACs, is the poor aqueous solubility of hydrophobic payloads or ligands.[4][6] The PEG2 spacer, with its hydrophilic ether oxygens, significantly improves the overall water solubility of the conjugate.[7][8] This enhanced solubility is crucial for preventing aggregation, which can lead to reduced efficacy, increased immunogenicity, and manufacturing difficulties.[4]

Providing Optimal Spatial Separation and Flexibility

The PEG linker introduces a defined and flexible spacer between the conjugated molecules.[1] This separation is critical for ensuring that each component of the conjugate can function optimally without steric hindrance. For instance, in an ADC, the PEG spacer ensures that the cytotoxic payload does not interfere with the antibody's ability to bind to its target antigen. Similarly, in a PROTAC, the linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8] The free rotation around the C-O bonds in the PEG chain provides the necessary conformational flexibility for the conjugate to adopt an optimal orientation for biological activity.[1]

Modulating Pharmacokinetic Properties

The inclusion of a PEG spacer can have a profound impact on the pharmacokinetic profile of a bioconjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend their circulation half-life.[1][9] While the short PEG2 spacer in this compound has a less dramatic effect than longer PEG chains, it still contributes to a more favorable pharmacokinetic profile by increasing hydrophilicity and potentially shielding the conjugate from enzymatic degradation.

Applications in Drug Development and Research

This compound is a versatile tool with broad applications in the development of targeted therapies and research probes.[10][11]

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The carboxylic acid end can be activated to react with surface-exposed lysines on the antibody, while the Boc-protected amine, after deprotection, can be coupled to a suitable functional group on the drug molecule. The PEG2 spacer enhances the solubility of the ADC and ensures the drug payload does not compromise the antibody's targeting function.[12]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy.[7][8] this compound serves as a foundational building block for constructing these linkers. The PEG2 spacer provides the necessary length and flexibility to facilitate the formation of the ternary complex, and its hydrophilic nature improves the often-poor solubility of these large molecules.[13][14]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in bioconjugation. Specific reaction conditions may need to be optimized based on the specific molecules being conjugated.

Activation of the Carboxylic Acid for Amine Coupling

This protocol describes the activation of the terminal carboxylic acid of this compound for subsequent reaction with a primary amine-containing molecule (e.g., an antibody or a synthetic molecule).

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Amine-containing molecule

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

Procedure:

-

Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to the desired concentrations. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS).

-

Allow the activation reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

-

Add the activated linker solution to the amine-containing molecule dissolved in a suitable reaction buffer. The pH of the reaction buffer should be between 7 and 8.5 for efficient amine coupling.

-

Allow the conjugation reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and coupling reagents.

Deprotection of the Boc Group

This protocol outlines the removal of the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine for further conjugation.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylsilane (TES) or Anisole (B1667542) (as scavengers)

Procedure:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add a solution of TFA in DCM (typically 20-50% v/v). Include a scavenger such as TES or anisole to prevent side reactions.

-

Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS).

-

Upon completion, remove the TFA and DCM under reduced pressure.

-

The resulting amine-containing conjugate can be purified or used directly in the next conjugation step.

Visualizing Workflows and Pathways

To further elucidate the role and application of this compound, the following diagrams illustrate key molecular structures and experimental workflows.

References

- 1. chempep.com [chempep.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Boc-NH-PEG2-COOH, CAS NO.1365655-91-9 - Biopharma PEG [biochempeg.com]

- 4. books.rsc.org [books.rsc.org]

- 5. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]

- 6. benchchem.com [benchchem.com]

- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 8. The Essential Role of Linkers in PROTACs [axispharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. This compound,108466-89-3, Semaglutide Intermediate - Biopharma PEG [biochempeg.com]

- 11. purepeg.com [purepeg.com]

- 12. This compound | 108466-89-3 [chemicalbook.com]

- 13. precisepeg.com [precisepeg.com]

- 14. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Boc-Protected PEG Linkers

In the intricate fields of bioconjugation, drug delivery, and peptide synthesis, precision and control are paramount. The tert-butyloxycarbonyl (Boc) group, a cornerstone of modern organic chemistry, serves as a crucial temporary protecting group for amines. When incorporated into polyethylene (B3416737) glycol (PEG) linkers, Boc protection enables the controlled, stepwise synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1]

The primary function of the Boc group is to mask the high reactivity of a primary or secondary amine on a PEG linker, thereby preventing unwanted side reactions during multi-step synthetic procedures.[1] Its widespread use stems from its stability in a variety of reaction conditions, including basic and nucleophilic environments, coupled with its facile removal under mild acidic conditions.[1][2] This acid lability is the key to its strategic application, allowing for the selective deprotection of the amine at the desired stage of a synthesis to enable subsequent conjugation.

Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a different reactive group (such as an NHS ester, maleimide, or alkyne) at the other, are particularly powerful tools. They facilitate a modular and strategic approach to assembling complex molecular architectures, a critical requirement in the development of targeted therapies and advanced biomaterials.[1]

This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing quantitative data on reaction conditions, in-depth experimental protocols, and visualizations of relevant biological and synthetic workflows.

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical to the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these reactions.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

| Amine Substrate | Base (Equivalents) | (Boc)₂O (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amino-PEG | DIPEA (2-3) | 1.1-1.5 | DCM | Room Temp | 3-12 | High |

| Various amines | TEA or DIPEA (3) | 1.5 | H₂O/THF (2:1 v/v) | 0 to Room Temp | 6 | High |

| Various amines | - | 1.1 | PEG-400 | Room Temp | 0.5-2 | 91-98[3] |

| Diamines | - (HCl used for mono-protonation) | 1 | Aqueous Methanol | Room Temp | 1 | 65-95 |

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of PEG Linkers

| Substrate | Acidic Reagent | Concentration | Solvent | Temperature (°C) | Time | Purity/Yield | Notes |

| Boc-amino PEG | Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 30-120 min | >95% Purity[1] | Standard, efficient method.[1] |

| Boc-amino PEG | Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 30-120 min | High Yield | Alternative to TFA.[4] |

| Boc-amino acid-PEG-ester | TFA | 100% | DCM | Room Temp | 30 min | 100% deprotection | Caused 10-20% ester bond cleavage.[4][5] |

| Boc-amino acid-PEG-ester | HCl | 1M | Ethyl Acetate | Room Temp | 6 h | High | No ester bond cleavage observed.[5] |

| Boc-amino PEG on Resin | TFA | 50% | DCM | Room Temp | 5-30 min | High | Standard for Solid Phase Peptide Synthesis.[1] |

| Boc-amino acids/peptides | TFA (2 equivalents) | - | Ionic Liquid | 110 | 10 min | High | Rapid deprotection at high temperature.[6] |

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible results in the synthesis and application of Boc-protected PEG linkers.

Protocol 1: Boc Protection of an Amino-PEG Linker

This protocol describes a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Materials:

-

Amino-PEG linker

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon supply (optional)

-

1M HCl, saturated aqueous sodium bicarbonate, brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.

-

Add DIPEA (typically 2-3 equivalents relative to the amine).[1]

-

Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.[1]

-

Stir the reaction mixture at room temperature for 3-12 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]

-

Characterize the product by NMR and MS to confirm its identity and purity.[1]

Protocol 2: Boc Deprotection of a PEG Linker using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group using TFA to yield the free amine as its TFA salt.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

-

Toluene (B28343) (for co-evaporation)

-

Saturated aqueous sodium bicarbonate (for neutralization, optional)

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[7]

-

Cool the solution to 0°C in an ice bath.[1]

-

Add TFA to the desired final concentration (e.g., 20-50% v/v).[7] If the substrate contains sensitive functional groups (e.g., tryptophan), add a scavenger like TIS (2.5-5% v/v).[7]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[7]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

-

To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times.[7] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.[1]

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a Boc-Amino-PEG-Resin

This protocol provides a general overview of using a Boc-protected amino-PEG-functionalized resin for SPPS.

Materials:

-

Boc-amino-PEG-resin (e.g., PAM resin)

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Solid-phase synthesis vessel

Procedure (per coupling cycle):

-

Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes in the synthesis vessel.[1]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the Boc group from the PEG linker, exposing the terminal amine.[1]

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove excess TFA and byproducts.[1]

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to deprotonate the terminal ammonium (B1175870) salt.[1]

-

Washing: Wash the resin again with DMF.

-

Amino Acid Coupling:

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.[1]

-

Repeat steps 2-7 for each subsequent amino acid in the desired sequence.

Mandatory Visualization

Signaling Pathway: HER2-Targeted ADC Mechanism of Action

Antibody-drug conjugates targeting the HER2 receptor are a cornerstone of therapy for certain types of breast cancer. The synthesis of the linkers used in these ADCs often employs Boc protection strategies to ensure controlled assembly. The following diagram illustrates the mechanism by which an anti-HER2 ADC, once assembled, exerts its therapeutic effect.

Caption: Mechanism of action for a HER2-targeting Antibody-Drug Conjugate (ADC).[8][9][10]

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. Their synthesis is a prime example of where Boc-protected PEG linkers are employed to connect a target-binding ligand to an E3 ligase ligand in a stepwise fashion.

Caption: Representative workflow for the synthesis of a BRD4-targeting PROTAC.[7][11][12]

Logical Relationship: Boc Protection/Deprotection Cycle

The utility of the Boc group lies in its cyclical application: protection to mask an amine, followed by deprotection to reveal it for the next reaction step. This logical relationship is the foundation of many complex chemical syntheses.

Caption: The logical cycle of Boc protection and deprotection in sequential synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Boc-NH-PEG2-CH2COOH in Semaglutide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semaglutide (B3030467), a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has emerged as a cornerstone in the management of type 2 diabetes and obesity. Its remarkable efficacy is, in part, attributed to its extended half-life, a feature achieved through strategic chemical modifications of the native GLP-1 peptide. A key component in this modification is the attachment of a fatty acid side chain via a hydrophilic linker. This technical guide delves into the specifics of a critical intermediate in this process: Boc-NH-PEG2-CH2COOH . This bifunctional linker, featuring a Boc-protected amine and a carboxylic acid connected by a short polyethylene (B3416737) glycol (PEG) chain, plays a pivotal role in the precise and efficient synthesis of semaglutide. This document will provide an in-depth overview of its properties, synthesis, and conjugation in the context of semaglutide production, complete with experimental protocols and data presented for the scientific community.

Core Properties of this compound

This compound, also known by its systematic name 8-(tert-butoxycarbonylamino)-3,6-dioxaoctanoic acid, is a heterobifunctional linker. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine functionality, preventing unwanted side reactions during synthesis. The terminal carboxylic acid allows for covalent attachment to other molecules, while the hydrophilic diethylene glycol (PEG2) spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 108466-89-3 | [2] |

| Molecular Formula | C11H21NO6 | [2] |

| Molecular Weight | 263.29 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Typical Purity (LCMS) | ≥95% to >99% | [2][3] |

| Storage Conditions | -20°C, protected from light and moisture | [2][3] |

Role in Semaglutide Synthesis

In the synthesis of semaglutide, this compound serves as a critical linker molecule. The overall strategy involves the solid-phase peptide synthesis (SPPS) of the semaglutide peptide backbone, followed by the attachment of the fatty acid side chain to a specific lysine (B10760008) residue. This compound is a component of this side chain, contributing to its length and hydrophilicity.

The synthesis of the full side chain often involves the sequential coupling of multiple components, including the fatty diacid and another linker molecule, before its final attachment to the peptide. The use of a Boc-protected intermediate like this compound allows for controlled, stepwise assembly of this complex side chain.

Figure 1: Logical workflow for the attachment of the side chain, incorporating this compound, to the semaglutide peptide backbone.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound and its subsequent conjugation. These are based on established chemical principles and information from publicly available documents. Researchers should adapt these protocols to their specific laboratory conditions and scale.

Synthesis of this compound

This protocol describes a potential liquid-phase synthesis of this compound starting from 2-(2-aminoethoxy)ethanol (B1664899).

Materials:

-

2-(2-aminoethoxy)ethanol

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Sodium hydride (NaH)

-

tert-Butyl bromoacetate (B1195939)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Boc Protection of the Amine:

-

Dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) in ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (1 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once complete, remove the solvent under reduced pressure to obtain Boc-NH-PEG2-OH.

-

-

Alkylation with tert-Butyl bromoacetate:

-

Dissolve the crude Boc-NH-PEG2-OH in anhydrous THF and cool to 0°C.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add tert-butyl bromoacetate (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

-

Concentrate under reduced pressure to yield crude Boc-NH-PEG2-CH2COOtBu.

-

-

Hydrolysis of the tert-Butyl Ester:

-

Dissolve the crude product in a mixture of THF and methanol (B129727).

-

Add a solution of sodium hydroxide (2 equivalents) in water.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

-

Concentrate under reduced pressure to obtain crude this compound.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Figure 2: Workflow for the synthesis of this compound.

Conjugation to the Semaglutide Peptide (Solid-Phase)

This protocol outlines the general procedure for coupling a pre-assembled side chain containing the this compound moiety to the lysine residue of the resin-bound semaglutide peptide. This assumes the side chain has been activated prior to this step.

Materials:

-

Resin-bound semaglutide peptide with a deprotected lysine side chain amine.

-

Pre-activated side chain containing the this compound moiety (e.g., as an NHS ester).

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Dichloromethane (DCM), peptide synthesis grade.

-

Coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA) if the side chain is not pre-activated.

-

Cleavage cocktail (e.g., TFA/TIS/water).

-

Diethyl ether, cold.

-

Acetonitrile and water for HPLC purification.

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF.

-

Ensure the protecting group on the side chain of the target lysine residue has been selectively removed.

-

-

Coupling Reaction:

-

Dissolve the activated side chain in DMF.

-

Add the solution to the swollen resin.

-

If the side chain's carboxylic acid is not pre-activated, add coupling reagents such as HATU and HOBt, followed by a base like DIPEA, to the reaction vessel.

-

Agitate the mixture at room temperature for 2-4 hours, or until a ninhydrin (B49086) test indicates the absence of free amines.

-

-

Washing:

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove all acid-labile protecting groups (including the Boc group on the linker).

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Analysis:

-

Confirm the identity and purity of the final semaglutide product by LC-MS and analytical HPLC.

-

Figure 3: Experimental workflow for the solid-phase conjugation of the side chain to the semaglutide peptide.

Conclusion

This compound is a vital intermediate in the chemical synthesis of semaglutide, enabling the controlled and efficient attachment of the solubility- and half-life-enhancing side chain. Its bifunctional nature, with a protected amine and a reactive carboxylic acid, coupled with a hydrophilic PEG spacer, makes it an ideal building block for this complex pharmaceutical agent. The methodologies outlined in this guide provide a framework for the synthesis and application of this key linker, underscoring its importance in the production of this critical therapeutic peptide. A thorough understanding of the properties and reactions of this compound is essential for researchers and professionals involved in the development and manufacturing of semaglutide and other PEGylated biotherapeutics.

References

Methodological & Application

Application Notes and Protocols for Boc-NH-PEG2-CH2COOH in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Boc-NH-PEG2-CH2COOH

This compound is a heterobifunctional crosslinker integral to the field of bioconjugation.[1][2] Its structure features a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This configuration offers a versatile platform for the sequential conjugation of biomolecules. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous environments, a crucial factor for biological applications.[2]

The primary applications for this linker include the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] In these applications, the linker acts as a stable bridge, connecting a targeting moiety (like an antibody) to an effector molecule (such as a cytotoxic drug or an E3 ligase ligand). The Boc protecting group allows for a controlled, stepwise synthesis, ensuring precise control over the final conjugate's structure.[2]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 8-(tert-butoxycarbonylamino)-3,6-dioxaoctanoic acid |

| CAS Number | 108466-89-3 |

| Molecular Formula | C11H21NO6 |

| Molecular Weight | 263.29 g/mol |

| Appearance | Yellowish liquid |

| Purity | ≥95% |

| Solubility | Soluble in DMF, DMSO, and water |

Key Applications

-

Antibody-Drug Conjugates (ADCs): Serves as a linker to connect cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

PROTAC Synthesis: Used to link a target protein-binding ligand to an E3 ubiquitin ligase ligand, inducing targeted protein degradation.[3]

-

Peptide Modification: Facilitates the creation of branched or modified peptides with enhanced properties.

-

Surface Functionalization: Enables the modification of surfaces with biomolecules for applications in diagnostics and biomaterials.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Lysine (B10760008) Conjugation

This protocol outlines a two-step process for conjugating a drug to an antibody using the this compound linker. The first step involves conjugating the linker to the antibody, followed by the attachment of the drug.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Drug molecule with a primary or secondary amine for conjugation

-

Reaction buffers (e.g., MES buffer, pH 6.0; PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Part A: Conjugation of this compound to the Antibody

This part of the protocol describes the activation of the linker's carboxylic acid and its subsequent reaction with the lysine residues on the antibody.

-

Activation of this compound:

-

Dissolve this compound (5-fold molar excess over the antibody) in anhydrous DMF.

-

Add EDC (1.5 equivalents to the linker) and NHS (1.2 equivalents to the linker).

-

React for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Antibody:

-

Exchange the antibody buffer to PBS (pH 7.4) at a concentration of 5-10 mg/mL.

-

Add the activated linker solution to the antibody solution. The final concentration of DMF should be kept below 10% (v/v) to avoid denaturation of the antibody.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

-

Purification of the Antibody-Linker Conjugate:

-

Remove unconjugated linker and reaction byproducts by Size-Exclusion Chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

-

Collect the fractions containing the antibody-linker conjugate.

-

Part B: Drug Conjugation to the Antibody-Linker Intermediate

This section details the deprotection of the Boc group and the subsequent conjugation of the drug molecule.

-

Boc Deprotection:

-

Lyophilize the purified antibody-linker conjugate.

-

Resuspend the conjugate in a solution of 50% TFA in DCM.

-

React for 30 minutes at room temperature.

-

Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.

-

Resuspend the deprotected antibody-linker in PBS (pH 7.4).

-

-

Final Drug Conjugation:

-

Dissolve the amine-containing drug (10-fold molar excess over the antibody) in DMF.

-

Add the drug solution to the deprotected antibody-linker solution.

-

React for 4-12 hours at room temperature or 4°C.

-

-

Final Purification of ADC:

-

Purify the final ADC using SEC to remove excess drug and any aggregates.

-

For a more homogeneous product, Hydrophobic Interaction Chromatography (HIC) can be used to separate ADC species with different drug-to-antibody ratios (DAR).

-

Protocol 2: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:

-

Measure the absorbance of the final ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug.

-